

A Technical Guide to the Physicochemical Properties of (R)-Leucic Acid

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Compound of Interest

Compound Name: (R)-Leucic acid

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Introduction

(R)-Leucic acid, also known as (R)-2-hydroxy-4-methylpentanoic acid or D- α -Hydroxyisocaproic acid, is a metabolite of the branched-chain amino acid leucine.^[1] It is produced by certain microorganisms, such as *Lactobacillus*, and has garnered interest in the scientific community for its biological activities.^[1] Notably, **(R)-Leucic acid** has been shown to promote the absorption of intestinal fatty acids through the upregulation of the scavenger receptor CD36.^[1] This activity positions it as a molecule of interest for studies related to microbe-host interactions and the regulation of lipid metabolism.^[1] This guide provides an in-depth overview of the core physicochemical properties of **(R)-Leucic acid**, along with methodologies for their determination and a visualization of its known signaling pathway.

Physicochemical Data of (R)-Leucic Acid

The following table summarizes the key physicochemical properties of **(R)-Leucic acid**.

Property	Value	Reference(s)
Chemical Formula	C ₆ H ₁₂ O ₃	[1]
Molecular Weight	132.16 g/mol	
CAS Number	20312-37-2	
Appearance	White to off-white solid	
Melting Point	76-80 °C (for racemic and (S)-enantiomer)	
Boiling Point	~251.3 °C at 760 mmHg (estimated)	
pKa	Not experimentally determined in cited literature. Predicted for (S)-isomer: 4.26 (strongest acidic)	
Solubility	Water: 100 mg/mL DMSO: 100 mg/mL In Vivo Formulations:- ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline- ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline)- ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil	
Optical Rotation	Specific value not found in cited literature.	

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **(R)-Leucic acid** are outlined below.

Melting Point Determination

The melting point of **(R)-Leucic acid** can be determined using a capillary melting point apparatus.

Protocol:

- A small, finely powdered sample of **(R)-Leucic acid** is packed into a capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus and heated at a controlled rate.
- The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
- For accurate determination, a slow heating rate of 1-2 °C per minute should be used near the expected melting point.

pKa Determination

The acid dissociation constant (pKa) can be determined using various methods, including spectrophotometric or NMR-based titration.

Spectrophotometric Protocol:

- Prepare a series of buffer solutions with a range of known pH values.
- Dissolve a known concentration of **(R)-Leucic acid** in each buffer solution.
- Measure the UV-Vis absorbance spectrum of each solution.
- The pKa can be determined by plotting the change in absorbance at a specific wavelength against the pH, which results in a sigmoidal curve. The inflection point of this curve corresponds to the pKa.

NMR Spectroscopy Protocol:

- Prepare a solution of **(R)-Leucic acid** in a suitable solvent (e.g., D₂O).

- Acquire ^1H NMR spectra of the solution at various pH (or pD) values, adjusted by the addition of a strong acid or base.
- The chemical shifts of protons adjacent to the carboxylic acid and hydroxyl groups will change as a function of pH.
- Plot the chemical shift of a responsive proton against the pH. The midpoint of the resulting sigmoidal curve corresponds to the pKa value.

Solubility Determination

The solubility of **(R)-Leucic acid** in various solvents can be determined by the shake-flask method.

Protocol:

- An excess amount of solid **(R)-Leucic acid** is added to a known volume of the solvent of interest in a sealed container.
- The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- The solution is then filtered to remove any undissolved solid.
- The concentration of **(R)-Leucic acid** in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy. This concentration represents the solubility of the compound in that solvent at that temperature.

Optical Rotation Measurement

The specific rotation of **(R)-Leucic acid**, a chiral molecule, is measured using a polarimeter.

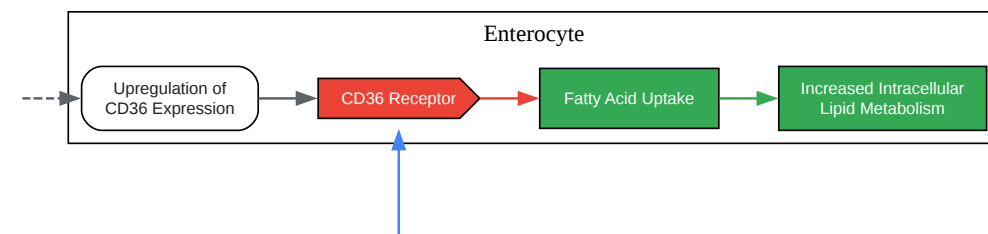
Protocol:

- Prepare a solution of **(R)-Leucic acid** of a known concentration (c, in g/mL) in a suitable achiral solvent.

- Calibrate the polarimeter with a blank solution (the pure solvent).
- Fill a polarimeter cell of a known path length (l , in decimeters) with the **(R)-Leucic acid** solution, ensuring no air bubbles are present.
- Measure the observed optical rotation (α) at a specific wavelength (commonly the sodium D-line, 589 nm) and temperature.
- The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$.

Signaling Pathway

(R)-Leucic acid has been identified as a metabolite from *Lactobacillus* that enhances the absorption of fatty acids in the intestine by upregulating the expression of CD36. CD36 is a transmembrane protein that acts as a scavenger receptor and a fatty acid translocase. The binding of fatty acids to CD36 can initiate intracellular signaling cascades.

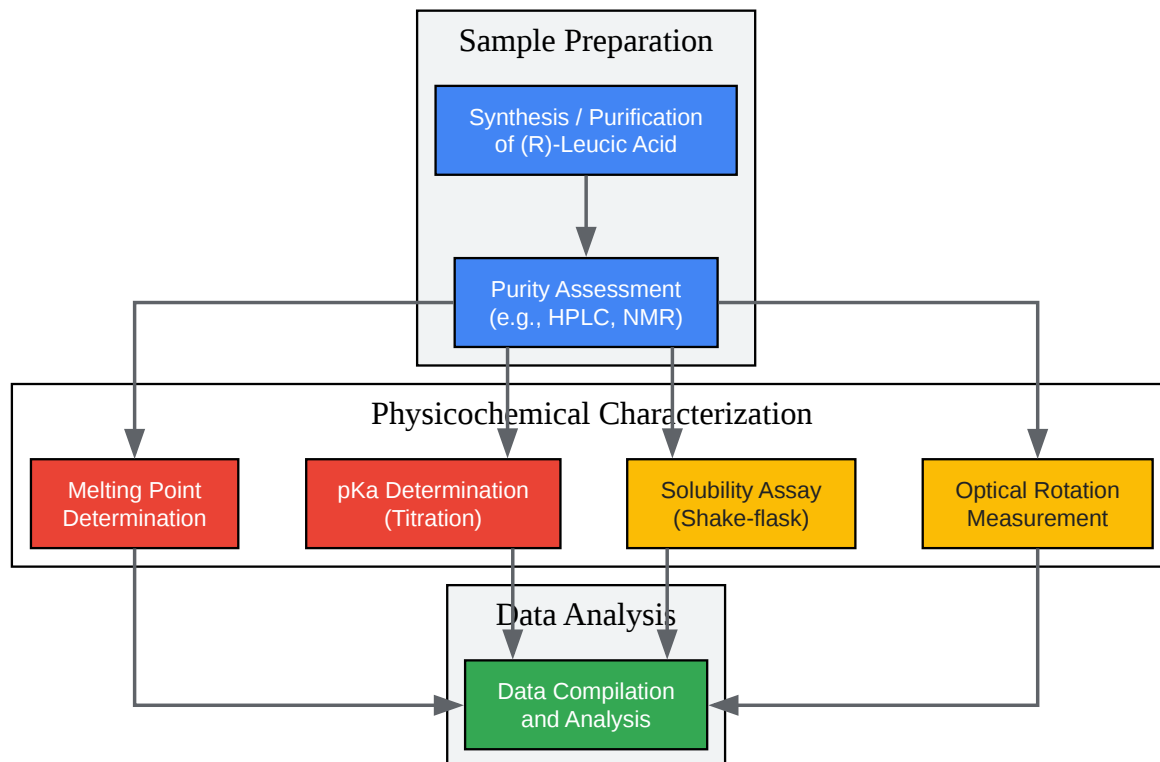


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Caption: **(R)-Leucic acid** upregulates CD36 expression, enhancing fatty acid uptake.

Experimental Workflow

The following diagram illustrates a general workflow for characterizing the physicochemical properties of **(R)-Leucic acid**.



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Caption: Workflow for physicochemical characterization of **(R)-Leucic acid**.

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References

- 1. medchemexpress.com [medchemexpress.com]
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